4-[4-methoxy-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3-thiazol-2-amine
Overview
Description
4-[6-methoxy-3’-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-methoxy-3’-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine typically involves multiple steps, including the formation of the pyrazole ring, the biphenyl group, and the thiazole ring. Common synthetic strategies include:
Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds: This method is often used to form the pyrazole ring.
Coupling reactions: These are used to attach the biphenyl group to the pyrazole ring.
Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[6-methoxy-3’-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[6-methoxy-3’-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-methoxy-3’-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways . For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring also exhibit similar chemical properties and applications.
Biphenyl derivatives: These compounds share the biphenyl group and are used in various scientific and industrial applications.
Uniqueness
4-[6-methoxy-3’-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine is unique due to its combination of the pyrazole, biphenyl, and thiazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets .
Properties
IUPAC Name |
4-[4-methoxy-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-24-18-6-5-14(17-11-25-19(20)22-17)10-15(18)12-3-2-4-13(9-12)16-7-8-21-23-16/h2-11H,1H3,(H2,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCKLZHGJOJSPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N)C3=CC=CC(=C3)C4=CC=NN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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